molecular formula C22H16ClNO4S B2770029 (4-chlorophenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114653-60-9

(4-chlorophenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2770029
CAS No.: 1114653-60-9
M. Wt: 425.88
InChI Key: RBOKKIMDYFTOEK-UHFFFAOYSA-N
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Description

(4-chlorophenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C22H16ClNO4S and its molecular weight is 425.88. The purity is usually 95%.
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Scientific Research Applications

Clathrate Formation and Molecular Interactions

Compounds with structural similarities to (4-chlorophenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone have been studied for their role in clathrate formation. For instance, (4-Nitrophenyl- and 4-chlorophenyl)(2-hydroxy-3,3-dimethylindolin-1-yl)methanone serve as clathrate hosts for benzene guests. The edge-to-face interaction between aromatic rings plays a crucial role in the formation of these inclusion complexes, as well as in host-host interactions, suggesting potential applications in molecular recognition and supramolecular chemistry (Eto et al., 2011).

Environmental Behavior and Degradation

The environmental fate and behavior of benzophenone derivatives, closely related to the compound of interest, have been thoroughly investigated. For example, benzophenone-8 (BP8) shows significant reactivity towards free available chlorine in aqueous solutions, following a pseudo-first order kinetic profile. This highlights the compound's susceptibility to degradation in environmental conditions, which could inform its stability and persistence in water treatment processes (Santos & Esteves da Silva, 2019).

Reactivity Towards Nucleophiles

The reactivity of similar compounds towards sulfur- and oxygen-containing nucleophiles has been studied, providing insights into their chemical behavior. For instance, benzo[b]thiophene sulfoxide undergoes Michael-type nucleophilic addition either under basic conditions leading to various substituted products. This demonstrates the potential for functionalization and derivatization of these compounds for various applications in organic synthesis (Pouzet et al., 1998).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of compounds within this chemical family have been explored, revealing methods for creating and manipulating these molecules. For example, cyclohepta[b][1,4]benzothiazines and their reactions demonstrate the formation and reactions of complex cyclic structures, hinting at the synthetic versatility of these compounds for generating novel chemical entities with potential applications in materials science and pharmacology (Shindo et al., 1985).

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4S/c1-28-18-6-4-5-17(13-18)24-14-21(22(25)15-9-11-16(23)12-10-15)29(26,27)20-8-3-2-7-19(20)24/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOKKIMDYFTOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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